molecular formula C17H18ClNO3 B11941096 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide CAS No. 853332-35-1

3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B11941096
CAS No.: 853332-35-1
M. Wt: 319.8 g/mol
InChI Key: IBDOIOKAOJCFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide group attached to a 2-chloro-3-methoxyphenyl ring and a 4-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the reaction of 2-chloro-3-methoxybenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyacetophenone
  • 2-chloro-3-methoxybenzamide
  • 4-methoxy-N-phenylpropanamide

Uniqueness

3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dual methoxy groups and the presence of both chloro and amide functionalities make it a versatile compound for various applications.

Properties

CAS No.

853332-35-1

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H18ClNO3/c1-21-14-9-7-13(8-10-14)19-16(20)11-6-12-4-3-5-15(22-2)17(12)18/h3-5,7-10H,6,11H2,1-2H3,(H,19,20)

InChI Key

IBDOIOKAOJCFTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.